While the specific synthesis of 3-(difluoromethyl)-5-(4-methoxyphenyl)pyrazole is not described in the provided papers, analogous compounds like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides are synthesized using various reactions. One common approach involves the reaction of a difluoromethyl-containing building block, such as ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP), with various amines to form the desired amides []. Another paper describes an atom-efficient and environmentally friendly route to DFMMP, making it a cost-effective building block for these compounds [].
While 3-(difluoromethyl)-5-(4-methoxyphenyl)pyrazole itself hasn't been tested for antifungal activity, numerous related pyrazole-4-carboxamide derivatives show promising results [, ]. For example, compound U22, N-(1-(4-(4-(tert-butyl)benzamido)phenyl)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide, demonstrates potent in vitro and in vivo antifungal activity against Sclerotinia sclerotiorum, a notorious plant pathogen []. Studies suggest that these compounds target succinate dehydrogenase (SDH), a key enzyme in fungal respiration [, ].
One study explored the pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole (FR140423), a close analog of 3-(difluoromethyl)-5-(4-methoxyphenyl)pyrazole, demonstrating significant anti-inflammatory and analgesic effects [, ]. FR140423 effectively reduced adjuvant-induced arthritis and carrageenin-induced foot edema in rats, highlighting its anti-inflammatory potential [, ]. Furthermore, it exhibited analgesic activity in various pain models, including the Randall-Selitto and tail-pinch tests [, ]. Notably, FR140423's analgesic effects appear to be mediated through spinal δ-opioid receptors, indicating a distinct mechanism of action [].
Research on substituted pyrazole derivatives, particularly those incorporating a 1-(2,4-dichlorophenyl) moiety, has led to the development of potent and selective cannabinoid receptor antagonists [, , , , ]. For instance, SR141716A, a prominent example, exhibits nanomolar binding affinity for CB1 receptors and effectively antagonizes various cannabinoid-induced effects [, , ]. Notably, modifying the 5-aryl moiety of SR141716A with alkynylthiophene substituents yielded a novel series of potent CB1 antagonists, demonstrating the importance of this region for receptor interaction []. These findings highlight the potential of exploring modifications in the 5-aryl moiety of 3-(difluoromethyl)-5-(4-methoxyphenyl)pyrazole for developing novel cannabinoid receptor modulators.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: